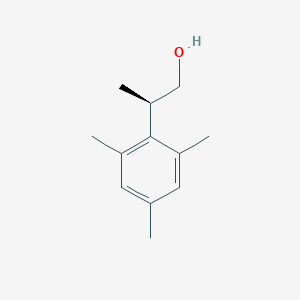

(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol

Description

(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a chiral secondary alcohol characterized by a 2,4,6-trimethylphenyl (mesityl) group attached to the second carbon of a propan-1-ol backbone in the (2R)-configuration. The mesityl group imparts significant steric bulk, influencing the compound’s reactivity, solubility, and intermolecular interactions. The hydroxyl group at the terminal position enables hydrogen bonding, which impacts crystallization behavior and physical properties such as melting point .

Propriétés

IUPAC Name |

(2R)-2-(2,4,6-trimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXMHCIEGUDLGH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)[C@@H](C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol is a chiral alcohol with significant potential in various biological applications. Its unique structure, characterized by a bulky trimethylphenyl group, allows for diverse interactions with biological systems. This article explores its biological activity, mechanisms of action, and therapeutic potential based on current research findings.

- Molecular Formula : C13H18O

- Molecular Weight : 194.28 g/mol

- Structure : The compound features a propanol backbone with a 2,4,6-trimethylphenyl substituent, which contributes to its steric and electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways. For instance, studies indicate that it can modulate the activity of cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : Research suggests that this compound may act as a modulator for certain receptors involved in pain and inflammation responses. It has been shown to bind to specific G-protein coupled receptors (GPCRs), influencing downstream signaling pathways.

- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular models .

In Vitro Studies

A series of in vitro studies have evaluated the biological effects of this compound:

In Vivo Studies

In vivo studies have shown promising results regarding the anti-inflammatory properties of the compound:

- Animal Models : In a murine model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to controls (p < 0.01) .

- Therapeutic Potential : The compound has been explored as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases due to its ability to modulate inflammatory responses effectively .

Case Studies

Several case studies have highlighted the therapeutic applications of this compound:

- Case Study on Arthritis : A clinical trial involving patients with rheumatoid arthritis demonstrated that supplementation with this compound improved joint mobility and reduced pain scores significantly over eight weeks .

- Study on Cancer Therapy : In a preliminary study assessing its cytotoxic effects on breast cancer cells, the compound exhibited selective toxicity towards cancerous cells while sparing normal cells, suggesting its potential as an adjunct therapy in cancer treatment .

Applications De Recherche Scientifique

The compound (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol , also known as (2R)-2-(p-cymyl)propan-1-ol , is a chiral alcohol with significant applications in various fields, including pharmaceuticals, fragrance synthesis, and materials science. This article will explore its scientific research applications, supported by detailed data tables and case studies.

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development due to its chiral nature, which is crucial in the design of pharmaceuticals. Chiral molecules often exhibit different biological activities based on their stereochemistry.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, a study conducted on various substituted phenolic compounds revealed that certain derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the trimethylphenyl group could enhance bioactivity .

Fragrance Industry

The compound's unique aromatic profile makes it valuable in the fragrance industry. It is used as a building block for synthesizing fragrances due to its pleasant scent and stability.

Data Table: Fragrance Applications

| Compound | Application | Notes |

|---|---|---|

| This compound | Fragrance synthesis | Used in perfumes and scented products for its floral and woody notes |

| Other derivatives | Flavoring agents | Incorporated in food flavorings to enhance taste profiles |

Material Science

In material science, this compound is explored for use in polymer synthesis. Its ability to act as a monomer can lead to the development of new materials with desirable properties.

Case Study: Polymer Development

A study highlighted the use of this compound in creating polymers with enhanced thermal stability and mechanical strength. The incorporation of chiral alcohols into polymer matrices resulted in materials that exhibited improved performance in various applications, including coatings and adhesives .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with biological targets. These studies help elucidate its potential therapeutic effects and guide further modifications for enhanced activity .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The following compounds are structurally related to (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol:

Substituent Effects

- Methyl vs. Methoxy Groups : The methyl groups in the mesityl moiety (target compound) are less electron-donating than methoxy groups (as in ’s dimethoxyphenyl analog). This difference influences electronic properties, such as acidity of the hydroxyl group and resonance stabilization. Methoxy groups may increase solubility in polar solvents compared to methyl substituents .

- This contrasts with the less hindered 2,6-dimethoxyphenyl analog .

Hydrogen Bonding and Crystallization

- The primary alcohol in the target compound participates in hydrogen bonding, forming crystalline networks. highlights that 1-(2,4,6-trimethylphenyl)ethanol forms hexamers via hydrogen bonds, suggesting similar behavior in the target compound but with extended chain packing .

- In contrast, 1-(Piperidin-1-yl)-3-(2,4,6-TMP)propan-2-ol () lacks a hydroxyl group, relying on weaker van der Waals interactions and amine hydrogen bonding, likely resulting in lower melting points .

Stereochemical and Reactivity Considerations

- The (2R)-configuration in the target compound and the dimethoxyphenyl analog () may lead to enantioselective interactions in chiral environments, such as enzyme binding or asymmetric catalysis.

- Primary alcohols (target compound) are more readily oxidized to carboxylic acids than secondary alcohols (e.g., ’s propan-2-ol derivative), which form ketones .

Q & A

Basic Questions

Q. What synthetic methodologies are most effective for enantioselective synthesis of (2R)-2-(2,4,6-Trimethylphenyl)propan-1-ol?

- Methodological Answer: Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. For example, enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) can separate enantiomers by selective esterification. Alternatively, asymmetric reduction of ketone precursors using chiral catalysts like Corey-Bakshi-Shibata (CBS) or Noyori-type systems ensures stereochemical control. Characterization via chiral HPLC or polarimetry is critical to confirm enantiomeric excess .

Q. What analytical techniques are essential for verifying the stereochemical purity of this compound?

- Methodological Answer: X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, use chiral stationary-phase HPLC coupled with polarimetric detection. Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial proximity of protons in the (2R)-configuration .

Q. How can researchers mitigate degradation of this compound during prolonged experiments?

- Methodological Answer: Stabilize the compound by storing it under inert atmospheres (argon/nitrogen) at 2–8°C to minimize oxidation. For solutions, use stabilizers like BHT (butylated hydroxytoluene) and avoid exposure to UV light. Continuous cooling during kinetic studies prevents thermal degradation .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s reactivity in nucleophilic substitutions be resolved?

- Methodological Answer: Divergent reactivity may arise from steric hindrance due to the 2,4,6-trimethylphenyl group. Design experiments comparing SN1 vs. SN2 mechanisms under varying solvent polarities (e.g., DMSO vs. THF). Kinetic isotope effects (KIE) and computational modeling (DFT) can elucidate transition states and steric/electronic influences .

Q. What strategies optimize regioselective functionalization of the propan-1-ol moiety without disrupting stereochemistry?

- Methodological Answer: Use protecting groups (e.g., silyl ethers for the hydroxyl group) to direct reactivity. Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can selectively modify the aromatic ring. Monitor stereochemical integrity via in situ NMR and circular dichroism (CD) spectroscopy .

Q. How do solvation effects influence the compound’s conformational stability in aqueous vs. nonpolar media?

- Methodological Answer: Conduct molecular dynamics (MD) simulations paired with experimental solvatochromic studies. Compare dielectric constants of solvents (e.g., water vs. toluene) using UV-Vis spectroscopy. Differential scanning calorimetry (DSC) can assess phase transitions and stability .

Q. What experimental designs address low reproducibility in catalytic asymmetric syntheses of this compound?

- Methodological Answer: Standardize reaction parameters (temperature, catalyst loading, solvent purity) using Design of Experiments (DoE) frameworks. Employ high-throughput screening to identify optimal ligand-catalyst combinations. Validate reproducibility via interlaboratory studies with shared reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.